![molecular formula C12H18N2O3 B14242473 5-[Di(propan-2-yl)amino]-2-nitrophenol CAS No. 398482-49-0](/img/structure/B14242473.png)
5-[Di(propan-2-yl)amino]-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Di(propan-2-yl)amino]-2-nitrophenol is an organic compound with the molecular formula C12H18N2O3 It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a benzene ring, along with a di(propan-2-yl)amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Di(propan-2-yl)amino]-2-nitrophenol typically involves the nitration of a precursor compound followed by the introduction of the di(propan-2-yl)amino group. One common method involves the nitration of phenol to produce 2-nitrophenol, which is then subjected to a substitution reaction with di(propan-2-yl)amine under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes. These processes are typically carried out in batch reactors or continuous flow reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
5-[Di(propan-2-yl)amino]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters, depending on the electrophile used.
科学的研究の応用
5-[Di(propan-2-yl)amino]-2-nitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-[Di(propan-2-yl)amino]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The di(propan-2-yl)amino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
2-Nitrophenol: A precursor in the synthesis of 5-[Di(propan-2-yl)amino]-2-nitrophenol, with similar chemical properties but lacking the di(propan-2-yl)amino group.
4-Nitrophenol: Another nitrophenol isomer with different substitution patterns and reactivity.
5-Amino-2-nitrophenol: A reduction product of this compound, with an amino group instead of the nitro group.
Uniqueness
This compound is unique due to the presence of both the di(propan-2-yl)amino and nitro groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
398482-49-0 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
5-[di(propan-2-yl)amino]-2-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)13(9(3)4)10-5-6-11(14(16)17)12(15)7-10/h5-9,15H,1-4H3 |
InChIキー |
ZBYRBUJHMSHDSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC(=C(C=C1)[N+](=O)[O-])O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



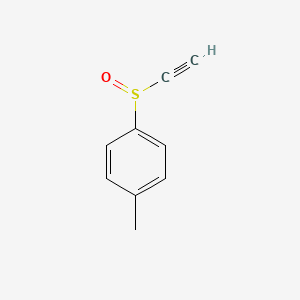

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
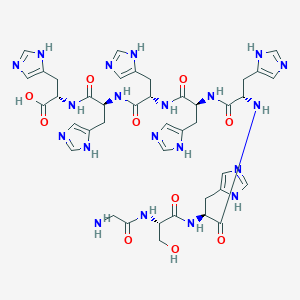
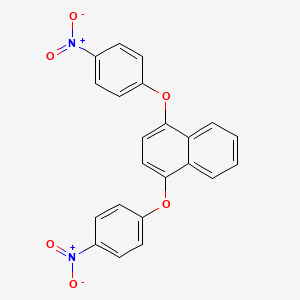
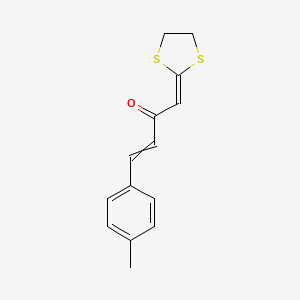
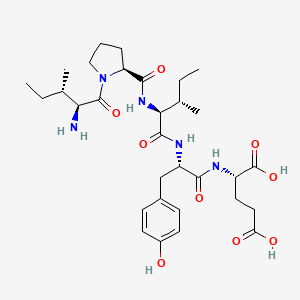
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
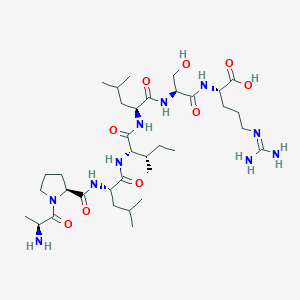
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
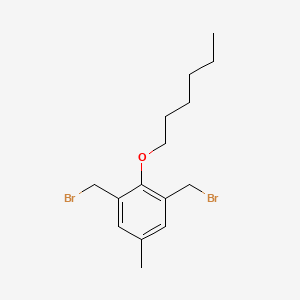
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
